5-Amino-2-hydroxypyridine
Overview
Description
5-Amino-2-hydroxypyridine is a substituted pyridine . It has a molecular formula of C5H8N2 and an average mass of 96.130 Da .
Synthesis Analysis
While specific synthesis methods for 5-Amino-2-hydroxypyridine were not found, a related compound, 3-hydroxypyridinium 2,4-dinitrophenolate, was synthesized under slow evaporation conditions .Molecular Structure Analysis
The molecular structure of 5-Amino-2-hydroxypyridine consists of a pyridine ring with an amino group at the 5th position and a hydroxy group at the 2nd position .Physical And Chemical Properties Analysis
5-Amino-2-hydroxypyridine is a light yellow crystal . It has a molecular weight of 110.11 . The melting point is between 102 - 109 °C, and the boiling point is between 280 - 281 °C .Scientific Research Applications
Metabolism Studies
5-Amino-2-hydroxypyridine has been identified in studies exploring the metabolism of related compounds. For instance, hydroxysulphapyridine, a metabolite of sulphapyridine, was isolated and studied for its composition, revealing the possible presence of a hydroxyl group attached to the pyridine ring, indicating a structure similar to aminohydroxypyridines (Bray, Neale, & Thorpe, 1950).
Anticancer Research
Research has been conducted on derivatives of 5-amino-2-hydroxypyridine for potential anticancer applications. A study synthesized derivatives and tested their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia, highlighting its potential in cancer treatment (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Spectrophotometric Applications
The compound has been used as a chromogenic reagent in spectrophotometric methods. For example, 2-Amino-3-hydroxypyridine, a related compound, forms colored complexes with osmium, offering a selective and sensitive method for determining osmium concentrations (Mehta, Garg, & Singh, 1976).
Studies in Organic Chemistry
5-Amino-2-hydroxypyridine and its derivatives have been subjects of various organic chemistry studies. For instance, aminomethylation and azo-coupling reactions of 5-benzyl-3-hydroxypyridine, a related compound, were studied for their reactivity, providing insights into the chemical behavior of these compounds (Smirnov, Zhuravlev, Lezina, Zaitsev, & Dyumaev, 1973).
Safety And Hazards
properties
IUPAC Name |
5-amino-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOIKKMNCIMDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-hydroxypyridine | |
CAS RN |
33630-94-3 | |
Record name | 5-Amino-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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